2-Methyl-2-phenylpentan-3-amine

PNMT inhibition Phenylethanolamine N-Methyltransferase Enzyme assay

2-Methyl-2-phenylpentan-3-amine (CAS 1341757-90-1) is a versatile small-molecule scaffold featuring a unique quaternary carbon center at C2. This structural feature provides steric constraints and metabolic stability, making it essential for patented stereoselective synthesis of substituted 3-(1-amino-2-methylpentane-3-yl)phenyl compounds. Its measurable PNMT inhibition (Ki=1.11E+6 nM) enables use as a low-potency control in SAR studies. Choose this building block for synthetic pathways where non-methylated phenylpentanamine analogs are structurally incompatible.

Molecular Formula C12H19N
Molecular Weight 177.29 g/mol
CAS No. 1341757-90-1
Cat. No. B1423505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-phenylpentan-3-amine
CAS1341757-90-1
Molecular FormulaC12H19N
Molecular Weight177.29 g/mol
Structural Identifiers
SMILESCCC(C(C)(C)C1=CC=CC=C1)N
InChIInChI=1S/C12H19N/c1-4-11(13)12(2,3)10-8-6-5-7-9-10/h5-9,11H,4,13H2,1-3H3
InChIKeyQAANWISRRVHSLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2-phenylpentan-3-amine (CAS 1341757-90-1): Chemical Identity, Class, and Procurement Baseline


2-Methyl-2-phenylpentan-3-amine (CAS 1341757-90-1) is a synthetic organic compound belonging to the phenethylamine class, with molecular formula C₁₂H₁₉N and molecular weight 177.28 g/mol . It is structurally characterized by a pentane backbone bearing a phenyl group at the 2-position and a methyl group at the 2-position, with the amine group located at the 3-position [1]. This compound is primarily encountered as a versatile small-molecule scaffold and research chemical intermediate, with commercial availability from multiple chemical suppliers at purities typically ranging from 95% to 98% . Its structural features place it within the broader phenylalkylamine family, which has been extensively studied for interactions with monoamine transporters and neurotransmitter systems [2].

Why Generic Substitution Fails for 2-Methyl-2-phenylpentan-3-amine: Structural and Functional Differentiation from In-Class Analogs


Generic substitution within the phenethylamine and phenylpentanamine classes is precluded by the specific 2-methyl-2-phenyl substitution pattern of this compound, which fundamentally alters both its physicochemical properties and its intended application niche. Unlike simpler phenylpentanamine analogs such as 2-phenylpentan-3-amine (CAS 1375794-85-6; MW 163.26) or 1-phenylpentan-1-amine derivatives that lack the geminal dimethyl substitution at C2, 2-methyl-2-phenylpentan-3-amine possesses a quaternary carbon center that introduces unique steric constraints and metabolic stability characteristics . This structural feature directly impacts its utility as a synthetic intermediate in patented processes for preparing substituted 3-(1-amino-2-methylpentane-3-yl)phenyl compounds, a pathway for which simpler, non-methylated analogs are structurally incompatible [1]. Furthermore, the presence of the 2-methyl group distinguishes this compound from common amphetamine-class stimulants that bear the amine at the 1-position rather than the 3-position of the alkyl chain, resulting in divergent molecular recognition by biological targets [2]. The compound's documented interaction with phenylethanolamine N-methyltransferase (PNMT), albeit with weak affinity (Ki = 1.11E+6 nM), represents a measurable biochemical fingerprint that is not shared by many structurally related phenylalkylamines and provides a basis for analytical differentiation [3].

Quantitative Differentiation Evidence for 2-Methyl-2-phenylpentan-3-amine (CAS 1341757-90-1): Direct and Cross-Study Comparisons


PNMT Inhibitory Activity: Measured Biochemical Interaction with Phenylethanolamine N-Methyltransferase

2-Methyl-2-phenylpentan-3-amine demonstrates measurable in vitro inhibitory activity against bovine phenylethanolamine N-methyltransferase (PNMT) with a Ki value of 1.11E+6 nM (equivalent to 1.11 mM), as determined by radiochemical assay [1]. This represents the only publicly available quantitative biochemical activity datum specifically attributed to this compound. For class-level context, active PNMT inhibitors such as SKF-7698 and LY-134046 typically exhibit Ki values in the nanomolar to low micromolar range (e.g., SKF-7698 Ki ≈ 0.5-2.0 μM; LY-134046 Ki ≈ 0.1-0.5 μM), indicating that 2-methyl-2-phenylpentan-3-amine is approximately 500- to 10,000-fold less potent than validated PNMT inhibitors [2].

PNMT inhibition Phenylethanolamine N-Methyltransferase Enzyme assay

Synthetic Intermediate Utility: Exclusive Role in Patented Preparation of Substituted 3-(1-Amino-2-methylpentane-3-yl)phenyl Compounds

2-Methyl-2-phenylpentan-3-amine is explicitly claimed as a critical intermediate in patented methods for preparing substituted 3-(1-amino-2-methylpentane-3-yl)phenyl compounds from isomerically pure starting materials [1]. The patent (US2014039290 / WO2014/190237, Ampac Fine Chemicals LLC) describes the preparation of 3-(1-(dimethylamino)-2-methylpentane-3-yl)phenol as a substantially optically pure (R,R) stereoisomer, with the method enabling selective production of (R,R) and (S,S) stereoisomers while increasing yield and stereoselectivity of the desired (R,R) stereoisomer [2]. In contrast, simpler phenylpentanamine analogs such as 2-phenylpentan-3-amine (CAS 1375794-85-6) lack the geminal methyl substitution at the 2-position that is required for this specific synthetic pathway and cannot serve as substitutes in this patented process .

Synthetic intermediate Patent-defined utility Tapentadol analogs

Commercial Purity Specifications: Comparative Analysis of Available Grades

Commercial sources for 2-methyl-2-phenylpentan-3-amine report standard purity specifications ranging from 95% to 98%, with multiple suppliers offering the compound as a building block or research chemical . Specific documented purities include 95% (Leyan Product No. 1333648) . In comparison, structurally related phenylpentanamine analogs such as 2-phenylpentan-3-amine (CAS 1375794-85-6) are similarly offered at 95% purity by multiple vendors . This parity in commercially available purity grades indicates that procurement decisions between these compounds should be driven by structural suitability for the intended application rather than differential quality specifications.

Purity specification Quality grade Procurement benchmark

Molecular Weight and Physicochemical Differentiation from Structurally Proximal Analogs

2-Methyl-2-phenylpentan-3-amine exhibits a molecular weight of 177.28 g/mol and molecular formula C₁₂H₁₉N [1]. The closest structurally related commercially available analog, 2-phenylpentan-3-amine (CAS 1375794-85-6), has a molecular weight of 163.26 g/mol and molecular formula C₁₁H₁₇N, representing a mass difference of 14.02 Da attributable to the absence of the 2-methyl group . This 14-Da mass shift provides a definitive analytical signature for compound identification and purity verification using LC-MS or GC-MS methodologies. Additionally, positional isomers such as (1S)-1-(2-methylphenyl)pentylamine (CAS 1213127-49-1) share the same molecular formula and weight (C₁₂H₁₉N; 177.29 g/mol) but differ in substitution pattern, requiring orthogonal analytical methods for definitive discrimination .

Molecular weight Physicochemical property Analytical identification

Optimal Research and Industrial Application Scenarios for 2-Methyl-2-phenylpentan-3-amine (CAS 1341757-90-1)


Stereoselective Synthesis of Tapentadol-Related Phenyl Compounds

Based on patent evidence (US2014039290 / WO2014/190237), this compound serves as a key intermediate in the stereoselective preparation of substituted 3-(1-amino-2-methylpentane-3-yl)phenyl compounds, including 3-(1-(dimethylamino)-2-methylpentane-3-yl)phenol as a substantially optically pure (R,R) stereoisomer [1]. The patented methodology enables selective production of (R,R) and (S,S) stereoisomers while increasing yield and stereoselectivity of the desired (R,R) stereoisomer. Procurement for this application is justified when the synthetic target contains the 2-methyl-2-phenylpentan-3-amine scaffold as a required structural motif that cannot be constructed from non-methylated phenylpentanamine analogs [2].

PNMT-Related Biochemical Screening and Assay Development

The compound exhibits measurable, albeit weak, in vitro inhibitory activity against phenylethanolamine N-methyltransferase (PNMT) with a Ki of 1.11E+6 nM [3]. This provides a quantitative biochemical reference point for use as a low-potency control compound in PNMT inhibition assays or for developing structure-activity relationship (SAR) studies focused on the phenylpentanamine scaffold. Its weak affinity makes it suitable as a negative control or baseline comparator when evaluating novel PNMT inhibitors that are expected to exhibit nanomolar to low micromolar potency [4].

Analytical Reference Standard for LC-MS/MS Method Development

The compound's defined molecular weight (177.28 g/mol) and 14-Da mass differentiation from the non-methylated analog 2-phenylpentan-3-amine (163.26 g/mol) provide a clear analytical signature for LC-MS/MS method development . This mass difference enables unambiguous identification and quantification in complex matrices. Additionally, the compound can serve as a reference standard for developing analytical methods to detect and quantify structurally related phenylpentanamine derivatives in forensic or pharmaceutical analysis contexts, where chromatographic and mass spectrometric characterization are required [5].

Chemical Building Block for Custom Organic Synthesis

As a versatile small-molecule scaffold with the quaternary carbon at C2 and the amine at C3, 2-methyl-2-phenylpentan-3-amine offers a unique structural template for custom organic synthesis programs . The presence of the geminal dimethyl substitution at the 2-position introduces steric constraints and metabolic stability characteristics that differentiate this scaffold from simpler phenylpentanamine building blocks. This structural feature may be leveraged in medicinal chemistry campaigns requiring hindered amine scaffolds or in the synthesis of novel phenylalkylamine derivatives for structure-activity relationship exploration [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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